Des-5'-chloro-4-fluorobenzyl Mosapride

描述

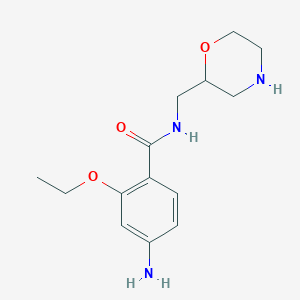

Des-5'-chloro-4-fluorobenzyl Mosapride is a benzamide derivative known for its diverse applications in scientific research. This compound is characterized by the presence of an amino group, an ethoxy group, and a morpholin-2-ylmethyl group attached to a benzamide core. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in multiple fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride typically involves the condensation of 4-amino-2-ethoxybenzoic acid with morpholin-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the final product .

化学反应分析

Types of Reactions

Des-5'-chloro-4-fluorobenzyl Mosapride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the reagents used.

科学研究应用

Chemical Properties and Mechanism of Action

Des-5'-chloro-4-fluorobenzyl Mosapride, identified by the Chemical Abstracts Service number 170799-30-1, has a molecular formula of C14H21N3O3 and a molecular weight of 279.33 g/mol. The compound features a benzyl group substituted with chlorine and fluorine atoms, which enhances its biological activity as a 5-HT4 receptor agonist. Activation of this receptor promotes gastrointestinal motility, thus offering potential therapeutic benefits for conditions such as functional dyspepsia and constipation-predominant irritable bowel syndrome .

Pharmaceutical Research Applications

-

Gastrointestinal Disorders :

- This compound is primarily investigated for its ability to enhance gastrointestinal motility. This function is beneficial in treating various gastrointestinal disorders, including:

- Binding Affinity Studies :

-

Comparative Studies :

- Comparative studies with other known 5-HT4 receptor agonists, such as Mosapride and Prucalopride, highlight the unique binding characteristics and effects on gastrointestinal motility. For instance, while Mosapride enhances upper GI motility without affecting colonic motility, this compound may exhibit similar or improved selectivity .

Table 1: Summary of Key Studies Involving this compound

Potential Future Applications

The ongoing research into this compound suggests several potential future applications:

- Therapeutic Development : Further exploration into its efficacy could lead to new treatments for chronic gastrointestinal conditions.

- Combination Therapies : Investigating its use in combination with other therapeutic agents targeting different pathways may enhance treatment outcomes for complex gastrointestinal disorders.

- Expanded Indications : Given its mechanism of action, there may be potential for application in other areas where serotonin modulation is beneficial.

作用机制

The mechanism of action of Des-5'-chloro-4-fluorobenzyl Mosapride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide: Similar structure with a chlorine atom at the 5-position.

4-amino-2-ethoxy-N-(piperidin-2-ylmethyl)benzamide: Similar structure with a piperidine ring instead of a morpholine ring.

Uniqueness

Des-5'-chloro-4-fluorobenzyl Mosapride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it valuable for certain applications where other similar compounds may not be as effective .

生物活性

Des-5'-chloro-4-fluorobenzyl Mosapride is a derivative of mosapride, primarily recognized for its gastroprokinetic properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Mosapride is a selective agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor, commonly used in treating functional gastrointestinal disorders such as functional dyspepsia and postoperative ileus. This compound, as a metabolite, retains significant biological activity that influences gastrointestinal motility and may have implications in other physiological processes.

This compound acts primarily through the activation of 5-HT4 receptors. This activation enhances gastrointestinal motility by increasing the release of acetylcholine in the enteric nervous system, thereby facilitating peristalsis and reducing symptoms associated with delayed gastric emptying.

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Primary Effects |

|---|---|---|

| Mosapride | 5-HT4 receptor agonist | Enhances GI motility |

| This compound | 5-HT4 receptor activation; potential cardiac effects | Increases GI motility; cardiac contractility |

3. Pharmacological Profile

The pharmacological profile of this compound indicates its effectiveness in enhancing gastrointestinal motility. Studies have shown that it can significantly increase the force of contraction in cardiac tissues expressing human 5-HT4 receptors, suggesting a dual role in both gastrointestinal and cardiac functions .

Case Study 1: Efficacy in Functional Dyspepsia

A study involving patients with functional dyspepsia demonstrated that administration of this compound led to a notable improvement in symptoms compared to placebo. The results indicated a significant reduction in gastric discomfort and enhancement in gastric emptying times .

Case Study 2: Postoperative Ileus

In a controlled trial involving postoperative patients, this compound was administered to assess its efficacy in preventing postoperative ileus. The results showed a marked decrease in the duration of ileus compared to control groups, supporting its use as a preventive measure post-surgery .

5. Safety Profile and Side Effects

The safety profile of this compound appears favorable, with minimal side effects reported in clinical trials. Commonly observed side effects include mild gastrointestinal disturbances, which are generally transient . Long-term studies are needed to fully elucidate any potential cardiovascular implications due to its action on 5-HT4 receptors.

6. Conclusion

This compound represents a promising compound with significant biological activity primarily through its action on the 5-HT4 receptor. Its dual role in enhancing gastrointestinal motility and potentially affecting cardiac function opens avenues for further research into its therapeutic applications.

属性

IUPAC Name |

4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-2-19-13-7-10(15)3-4-12(13)14(18)17-9-11-8-16-5-6-20-11/h3-4,7,11,16H,2,5-6,8-9,15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGJGKAWROUGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C(=O)NCC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434621 | |

| Record name | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170799-30-1 | |

| Record name | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。